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Compound of Interest

Compound Name: Sulfo-Cy7-DBCO

Cat. No.: B12389422

Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfo-Cy7-DBCO for the

detection of azide-modified biomolecules in flow cytometry. This near-infrared (NIR) fluorescent

dye is an invaluable tool for highly sensitive and specific cell labeling through copper-free click

chemistry.

Introduction
Sulfo-Cy7-DBCO is a water-soluble, near-infrared fluorescent probe that enables the detection

of azide-functionalized molecules via a strain-promoted alkyne-azide cycloaddition (SPAAC)

reaction.[1][2][3] This bioorthogonal chemistry is highly specific and occurs efficiently under

physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for

labeling live cells.[4] In flow cytometry, Sulfo-Cy7-DBCO is particularly advantageous due to its

emission in the far-red spectrum (approximately 773-775 nm), a range with minimal cellular

autofluorescence, thereby significantly enhancing the signal-to-noise ratio.[5]

The primary application of Sulfo-Cy7-DBCO in flow cytometry involves a two-step process:

first, the metabolic incorporation of an azide-containing precursor into cellular biomolecules,

and second, the specific labeling of these azide groups with Sulfo-Cy7-DBCO for subsequent
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analysis. This methodology is widely used for studying cell surface glycosylation, protein

trafficking, and for in vivo cell tracking.

Principle of the Technology
The core of this labeling strategy is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

reaction.

Metabolic Labeling: Cells are cultured with a metabolic precursor containing an azide group.

A common example is peracetylated N-azidoacetylmannosamine (Ac4ManNAz), which is

metabolized by cells and incorporated into sialic acid residues on cell surface glycoproteins.

This results in the presentation of azide groups on the cell surface.

Copper-Free Click Chemistry: The azide-labeled cells are then treated with Sulfo-Cy7-
DBCO. The dibenzocyclooctyne (DBCO) group of the dye reacts specifically and covalently

with the azide groups on the cell surface, forming a stable triazole linkage. This reaction is

rapid and bioorthogonal, meaning it does not interfere with native biological processes.

Flow Cytometry Analysis: The fluorescently labeled cells are then analyzed on a flow

cytometer equipped with appropriate lasers and filters to detect the near-infrared signal from

Sulfo-Cy7.

Data Presentation
Spectroscopic Properties of Sulfo-Cy7-DBCO

Parameter Value Reference

Excitation Maximum (λex) ~750 nm

Emission Maximum (λem) ~773 nm

Molecular Weight ~1047.4 g/mol

Solubility Water, DMSO, DMF

Recommended Concentration Ranges for Metabolic
Labeling and Staining
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The following concentrations are suggested starting points and should be optimized for specific

cell types and experimental conditions.

Reagent Cell Type
Recommended
Concentration

Incubation
Time

Reference

Ac4ManNAz A549 10 - 50 µM 3 days

Various Cancer

Cell Lines
50 - 100 µM 48 - 72 hours

Sulfo-Cy7-DBCO

(or similar

DBCO-Cy dye)

A549 20 µM 1 hour

General

Mammalian Cells
5 - 30 µM 30 - 60 minutes

Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans
with Ac4ManNAz
This protocol describes the metabolic incorporation of azide groups into the sialoglycans of

mammalian cells.

Materials:

Mammalian cells of interest

Complete cell culture medium

Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

Dimethyl sulfoxide (DMSO)

Phosphate-buffered saline (PBS)

Trypsin-EDTA (for adherent cells)
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FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

Procedure:

Cell Seeding: Seed cells in a culture plate at a density that will ensure they are in the

logarithmic growth phase at the time of harvesting. Allow cells to adhere overnight.

Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to prepare a stock

solution (e.g., 10 mM).

Metabolic Labeling: Add the Ac4ManNAz stock solution to the complete culture medium to

achieve the desired final concentration (e.g., 10-50 µM). For optimal labeling, culture the

cells for 2-3 days. A negative control group of cells cultured without Ac4ManNAz should be

included.

Cell Harvesting:

Adherent cells: Wash the cells with PBS, then detach them using Trypsin-EDTA.

Neutralize the trypsin with complete medium and transfer the cells to a conical tube.

Suspension cells: Transfer the cells directly to a conical tube.

Cell Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the

supernatant and resuspend the cell pellet in cold FACS buffer. Repeat the wash step twice.

Cell Counting and Viability: Perform a cell count and assess viability (e.g., using trypan blue).

Adjust the cell concentration to 1 x 10^7 cells/mL in cold FACS buffer. The cells are now

ready for staining with Sulfo-Cy7-DBCO.

Protocol 2: Staining of Azide-Labeled Cells with Sulfo-
Cy7-DBCO for Flow Cytometry
This protocol details the labeling of azide-modified cells with Sulfo-Cy7-DBCO.

Materials:

Azide-labeled cells (from Protocol 1)
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Unlabeled control cells

Sulfo-Cy7-DBCO

Anhydrous DMSO

FACS buffer

Flow cytometry tubes

Procedure:

Prepare Sulfo-Cy7-DBCO Stock Solution: Prepare a stock solution of Sulfo-Cy7-DBCO in

anhydrous DMSO (e.g., 1-5 mM). Store protected from light.

Cell Aliquoting: Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into the required

number of flow cytometry tubes. Include tubes for unstained cells, cells labeled with Sulfo-
Cy7-DBCO without prior azide labeling (negative control), and azide-labeled cells stained

with Sulfo-Cy7-DBCO.

Staining: Dilute the Sulfo-Cy7-DBCO stock solution in FACS buffer to the desired final

staining concentration (e.g., 5-30 µM). Add the diluted Sulfo-Cy7-DBCO to the cell

suspension.

Incubation: Incubate the cells for 30-60 minutes at room temperature, protected from light.

Gently mix the cells periodically.

Washing: Add 2 mL of cold FACS buffer to each tube. Centrifuge at 300-400 x g for 5

minutes. Carefully decant the supernatant. Repeat the wash step at least twice to remove

any unbound dye.

Final Resuspension: Resuspend the cell pellet in 300-500 µL of FACS buffer. Keep the

samples on ice and protected from light until analysis.

Flow Cytometry Analysis: Analyze the samples on a flow cytometer equipped with a laser for

excitation in the near-infrared range (e.g., 633 nm, 640 nm, or 730 nm laser, although
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excitation is broad) and an appropriate emission filter for Cy7 (e.g., a bandpass filter around

780 nm).

Troubleshooting
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Problem Possible Cause Suggested Solution

Low or No Fluorescence

Signal
Inefficient metabolic labeling.

Optimize Ac4ManNAz

concentration and incubation

time for your specific cell line.

Ensure the Ac4ManNAz

reagent is not degraded.

Insufficient Sulfo-Cy7-DBCO

concentration or incubation

time.

Increase the concentration of

Sulfo-Cy7-DBCO or extend the

incubation time. Perform a

titration to find the optimal

concentration.

Cell surface azides are not

accessible.

Ensure cells are healthy and

not overly confluent. Gentle

cell handling during harvesting

is crucial.

High Background Staining
Sulfo-Cy7-DBCO

concentration is too high.

Decrease the concentration of

the Sulfo-Cy7-DBCO.

Inadequate washing.

Increase the number of wash

steps after staining to remove

all unbound dye.

Dead cells are non-specifically

binding the dye.

Use a viability dye to exclude

dead cells from the analysis.

High Cell Death Cytotoxicity from reagents.

Titrate Ac4ManNAz and Sulfo-

Cy7-DBCO to the lowest

effective concentration. Ensure

reagents are of high purity.

Harsh cell handling.

Be gentle during cell washing

and harvesting steps. Avoid

vigorous vortexing.

Visualizations

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12389422?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Metabolic Labeling

Copper-Free Click Chemistry

Ac4ManNAz
(Azide Sugar Precursor)

Mammalian Cell

Uptake

Cellular Metabolic
Pathways

Cell Surface Glycoprotein
with Azide Groups

Incorporation

Fluorescently Labeled Cell

Sulfo-Cy7-DBCO

SPAAC Reaction

Click to download full resolution via product page

Caption: Chemical labeling pathway for cell surface modification.
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Start: Culture Cells

Metabolic Labeling with
Ac4ManNAz (2-3 days)

Harvest and Wash Cells

Stain with Sulfo-Cy7-DBCO
(30-60 min)

Wash to Remove
Unbound Dye

Analyze on Flow Cytometer

Click to download full resolution via product page

Caption: Experimental workflow for flow cytometry analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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